4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a methoxyphenyl ethylamino group, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the dioxopyrrolidinyl moiety: This can be achieved through the reaction of a suitable amine with a chlorophenyl derivative under controlled conditions.
Introduction of the methoxyphenyl ethylamino group: This step may involve the use of a coupling reagent to attach the methoxyphenyl ethylamino group to the intermediate compound.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(4-Methoxyphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid
Uniqueness
The uniqueness of 4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid lies in its specific structural features, such as the presence of the chlorophenyl and dioxopyrrolidinyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(4-methoxyphenyl)ethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6/c1-32-18-8-2-15(3-9-18)12-13-25(20(27)10-11-22(29)30)19-14-21(28)26(23(19)31)17-6-4-16(24)5-7-17/h2-9,19H,10-14H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXDCFZLRFSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386598 |
Source
|
Record name | 4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5752-97-6 |
Source
|
Record name | 4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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